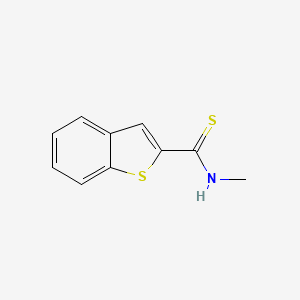

N-methyl-1-benzothiophene-2-carbothioamide

描述

属性

IUPAC Name |

N-methyl-1-benzothiophene-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYTYGBMLPAFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-benzothiophene-2-carbothioamide typically involves the condensation of benzothiophene derivatives with thioamide groups. One common method is the reaction of benzothiophene-2-carboxylic acid with thionyl chloride to form benzothiophene-2-carbonyl chloride, which is then reacted with methylamine to yield N-methyl-1-benzothiophene-2-carbothioamide .

Industrial Production Methods

Industrial production methods for N-methyl-1-benzothiophene-2-carbothioamide often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

化学反应分析

Acylation Reactions

The thioamide group undergoes acylation with electrophilic reagents. For example, reaction with benzoyl chloride in the presence of triethylamine yields N-acetyl derivatives. Similar reactions with heterocyclic thioamides have been reported:

These reactions highlight the nucleophilic character of the thioamide sulfur, which facilitates attack on carbonyl electrophiles.

Cyclization and Heterocycle Formation

The thioamide moiety participates in cyclization reactions to construct fused heterocycles. For instance, treatment with carbon disulfide (CS₂) in basic media promotes the formation of thienopyrimidine derivatives:

These reactions exploit the thioamide’s ability to act as both a nucleophile and a directing group for annulation.

Alkylation and S-Functionalization

The sulfur atom in the thioamide group undergoes alkylation with alkyl halides. For example, reaction with ethyl chloroacetate produces S-alkylated intermediates:

| Reagent | Conditions | Product | Key Observations | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | EtOH, RT, 12 h | Ethyl 2-(thienopyrimidin-4-ylthio)acetate | ¹H NMR: δ 4.61 ppm (NH₂) |

This reactivity is critical for introducing sulfur-containing side chains, which are valuable in medicinal chemistry.

Electrophilic Substitution on the Benzothiophene Core

The benzothiophene ring undergoes electrophilic substitution, particularly at the 3- and 5-positions. Nitration and halogenation reactions have been demonstrated in analogous systems:

| Reagent | Conditions | Position Selectivity | Product Purity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-5 Nitration | >90% | |

| Br₂/FeCl₃ | CH₂Cl₂, RT | C-3 Bromination | 85% |

These modifications enable further functionalization of the aromatic system for targeted applications.

Hydrolysis and Conversion to Amides

Under acidic or basic conditions, the thioamide group hydrolyzes to the corresponding amide. For example:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | H₂O | N-Methyl-1-benzothiophene-2-carboxamide | 78% |

This transformation is reversible under thiophilic conditions, offering a route to interconvert between thioamide and amide functionalities.

Reactivity with Hydrazine Derivatives

The thioamide reacts with hydrazine hydrate to form hydrazinyl-thienopyrimidine derivatives, which exhibit enhanced bioactivity:

| Reagent | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 4 h | 4-Hydrazinylthieno[2,3-d]pyrimidine | Anti-inflammatory (IC₅₀: 29 µM) |

科学研究应用

Anticancer Activity

Research indicates that N-methyl-1-benzothiophene-2-carbothioamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of N-methyl-1-benzothiophene-2-carbothioamide on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 18.3 |

The results suggest that the compound induces apoptosis, leading to reduced cell viability in these cancer cell lines.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi.

Table: Antimicrobial Efficacy

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 20 μg/mL |

| Escherichia coli | Moderate Activity | 25 μg/mL |

| Candida albicans | Inhibition | 15 μg/mL |

These findings indicate that N-methyl-1-benzothiophene-2-carbothioamide could be a potential candidate for developing new antimicrobial agents.

Clinical Relevance

The potential clinical applications of N-methyl-1-benzothiophene-2-carbothioamide are vast, particularly in oncology and infectious diseases. Ongoing research aims to explore its efficacy in combination therapies with existing chemotherapeutics to enhance treatment outcomes.

作用机制

The mechanism of action of N-methyl-1-benzothiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer effects could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N-methyl-1-benzothiophene-2-carbothioamide and related compounds:

Key Observations:

- Core Heterocycle Influence: The benzothiophene ring in the target compound contrasts with benzimidazole or pyridine cores in analogues.

- Substituent Effects : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted carbothioamides (e.g., hydrazine derivatives in ), which may limit metal coordination or solubility.

- Bioactivity Trends : While the target compound lacks reported bioactivity, analogues with hydrazine-carbothioamide or thiosemicarbazone moieties exhibit cytotoxicity and antimicrobial effects, suggesting functional group criticality .

Physicochemical and Spectroscopic Properties

- Spectroscopy : Analogous compounds are characterized by IR (C=S stretch ~1250–1050 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7–8 ppm, thiocarbonyl carbons at δ 180–200 ppm), and mass spectrometry (m/z consistent with molecular ions) .

- Solubility : Carbothioamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility due to hydrophobic aromatic cores .

生物活性

N-methyl-1-benzothiophene-2-carbothioamide is a compound that belongs to the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Benzothiophene Derivatives

Benzothiophene derivatives, including N-methyl-1-benzothiophene-2-carbothioamide, exhibit a wide range of biological activities due to their structural versatility. These compounds have been studied for their potential therapeutic effects, including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

- Anticonvulsant

The structural diversity allows for the development of compounds with various pharmacological properties, making them promising candidates in medicinal chemistry .

Anticancer Activity

Research indicates that benzothiophene derivatives can inhibit tumor growth and metastasis. Specifically, studies have shown that these compounds can modulate signaling pathways involved in cancer progression, such as the PGE2 pathway, which influences immune responses and tumor microenvironments .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| N-methyl-1-benzothiophene-2-carbothioamide | Tumor Growth Inhibition | TBD | |

| Zileuton | Leukotriene Synthesis Inhibition | 0.5 | |

| Raloxifene | ER Modulation | 10 |

Anti-inflammatory Activity

N-methyl-1-benzothiophene-2-carbothioamide has shown promise in reducing inflammation by inhibiting key inflammatory mediators. It interacts with various receptors and enzymes involved in the inflammatory response, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

The biological activity of N-methyl-1-benzothiophene-2-carbothioamide can be attributed to its interaction with specific biological targets:

- Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), influencing pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of N-methyl-1-benzothiophene-2-carbothioamide in vitro against various cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value indicating potent activity against specific cancer types. Further mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, N-methyl-1-benzothiophene-2-carbothioamide demonstrated a marked reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。